molecular formula C19H32O4 B1221547 (+)-Protolichesterinic acid CAS No. 493-46-9

(+)-Protolichesterinic acid

Cat. No.: B1221547
CAS No.: 493-46-9
M. Wt: 324.5 g/mol
InChI Key: WZYZDHVPSZCEEP-DLBZAZTESA-N
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Description

(+)-Protolichesterinic acid is a naturally occurring compound found in certain lichen species. It is a type of depside, which is a class of secondary metabolites produced by lichens. This compound has garnered interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Protolichesterinic acid typically involves the esterification of specific phenolic acids. One common method includes the reaction of orsellinic acid with a suitable alcohol under acidic conditions to form the depside structure. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound is less common due to its natural abundance in lichens. extraction from lichen species involves solvent extraction techniques using organic solvents like methanol or ethanol. The extract is then purified using chromatographic methods to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

(+)-Protolichesterinic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced alcohol derivatives.

    Substitution: Substitution reactions involve the replacement of functional groups in the molecule. For example, halogenation can be achieved using halogens like chlorine or bromine under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: Investigated for its role in the defense mechanisms of lichens against microbial infections.

    Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties. It has shown potential in inhibiting the growth of certain cancer cell lines and reducing inflammation in various models.

    Industry: Utilized in the development of natural preservatives and antimicrobial agents for use in food and cosmetic products.

Mechanism of Action

The mechanism of action of (+)-Protolichesterinic acid involves its interaction with cellular targets, leading to various biological effects. It is believed to exert its antimicrobial effects by disrupting the cell membrane integrity of microorganisms. Its anti-inflammatory action is thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase. The anticancer properties are attributed to its ability to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

(+)-Protolichesterinic acid can be compared with other similar compounds such as:

    Usnic acid: Another lichen-derived compound with antimicrobial and anticancer properties. Unlike this compound, usnic acid has a different chemical structure and mechanism of action.

    Atranorin: A depside similar to this compound, known for its antimicrobial activity. atranorin has a different substitution pattern on the aromatic ring, leading to variations in its biological activity.

    Lobaric acid: Another lichen-derived depside with anti-inflammatory properties. It differs from this compound in its molecular structure and specific biological effects.

Properties

IUPAC Name

(2S,3R)-4-methylidene-5-oxo-2-tridecyloxolane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-17(18(20)21)15(2)19(22)23-16/h16-17H,2-14H2,1H3,(H,20,21)/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYZDHVPSZCEEP-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC[C@H]1[C@@H](C(=C)C(=O)O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601154975
Record name (2S,3R)-Tetrahydro-4-methylene-5-oxo-2-tridecyl-3-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601154975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

493-46-9
Record name (2S,3R)-Tetrahydro-4-methylene-5-oxo-2-tridecyl-3-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=493-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Furancarboxylic acid, tetrahydro-4-methylene-5-oxo-2-tridecyl-, (2S,3R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S,3R)-Tetrahydro-4-methylene-5-oxo-2-tridecyl-3-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601154975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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